molecular formula C24H42O21 B046569 Isomaltotetraose CAS No. 35997-20-7

Isomaltotetraose

Katalognummer: B046569
CAS-Nummer: 35997-20-7
Molekulargewicht: 666.6 g/mol
InChI-Schlüssel: DFKPJBWUFOESDV-KGUZVYKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by alpha-1,6-glycosidic bonds. It is a member of the isomalto-oligosaccharides, which are known for their prebiotic properties and are commonly found in various starch-based foods. This compound is of significant interest due to its potential health benefits and applications in food and pharmaceutical industries.

Wissenschaftliche Forschungsanwendungen

Isomaltotetraose has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Isomaltotetraose is a type of isomalto-oligosaccharide (IMO) and its primary target is the enzyme dextranase . Dextranase is an enzyme that breaks down dextran, a complex branched polysaccharide made of many glucose molecules.

Mode of Action

This compound interacts with dextranase and induces its synthesis . This interaction leads to an increase in the production of dextranase, which in turn enhances the breakdown of dextran.

Result of Action

The primary molecular effect of this compound’s action is the increased synthesis of dextranase . This leads to enhanced degradation of dextran, facilitating its digestion and utilization. On a cellular level, this can impact cells that utilize glucose for energy, as the breakdown of dextran increases the availability of glucose.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isomaltotetraose typically involves the enzymatic hydrolysis of dextran or starch. One common method includes the use of dextranase, an enzyme that specifically cleaves alpha-1,6-glycosidic bonds in dextran, resulting in the formation of this compound along with other isomalto-oligosaccharides .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Microorganisms such as Arthrobacter oxydans are used to produce dextranase, which then hydrolyzes dextran to yield this compound . The process involves cultivating the microorganism in a suitable medium, followed by enzyme extraction and purification. The purified enzyme is then used to hydrolyze dextran under controlled conditions to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Isomaltotetraose primarily undergoes hydrolysis reactions due to the presence of glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using dextranase or other glycosidases under mild conditions (pH 5-7, temperature 30-40°C).

    Oxidation: Chemical oxidation using reagents such as sodium periodate, which cleaves the glycosidic bonds and oxidizes the hydroxyl groups to aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which reduces the aldehyde groups to alcohols.

Major Products:

    Hydrolysis: Glucose and other isomalto-oligosaccharides.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Isomaltotetraose is unique due to its specific structure and the number of glucose units. Its tetrasaccharide structure allows it to have distinct prebiotic properties compared to shorter or longer isomalto-oligosaccharides. Additionally, its ability to induce dextranase synthesis makes it valuable in various industrial applications .

Eigenschaften

CAS-Nummer

35997-20-7

Molekularformel

C24H42O21

Molekulargewicht

666.6 g/mol

IUPAC-Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1

InChI-Schlüssel

DFKPJBWUFOESDV-KGUZVYKUSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Key on ui other cas no.

104723-76-4

Synonyme

O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; 

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is isomaltotetraose?

A1: this compound is an oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. These units are glucose molecules linked together by α-(1→6) glycosidic bonds.

Q2: How is this compound produced?

A2: this compound can be produced through several methods, including:

  • Enzymatic hydrolysis of dextran: Certain dextranases, enzymes that break down dextran, can produce this compound as a major product. For instance, a dextranase from Bacteroides thetaiotaomicron preferentially synthesizes this compound from dextran. []
  • Transglycosylation reactions: Enzymes like transglucosidase from Aspergillus niger can catalyze the formation of this compound from other oligosaccharides like maltose or panose. []
  • Chemical synthesis: this compound can also be synthesized chemically, although this process is generally more complex than enzymatic methods. []

Q3: What are the main applications of this compound?

A3: this compound, as a component of isomaltooligosaccharides (IMOs), holds potential prebiotic properties. [] Research suggests that IMOs, including this compound, can selectively stimulate the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species. [, ]

Q4: How does the structure of this compound relate to its activity?

A4: The α-(1→6) glycosidic linkages in this compound are key to its resistance to digestion by human enzymes in the small intestine. [] This resistance allows this compound to reach the colon intact, where it can be utilized by beneficial gut bacteria.

Q5: Are there any known enzymes that specifically target this compound?

A5: Yes, certain dextranases exhibit a high affinity for this compound. For example, a dextranase from Paenibacillus sp. was shown to efficiently degrade cycloisomaltooligosaccharides, including this compound. []

Q6: Can the production of this compound be optimized?

A6: Research shows that manipulating the enzyme source and reaction conditions can optimize this compound production. For example, using a dextranase from Cellulosimicrobium sp. Y1 immobilized on titanium dioxide nanoparticles led to a significant increase in this compound yield compared to free enzyme. []

Q7: What are the analytical methods used to identify and quantify this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), is commonly employed for the separation and quantification of this compound in complex mixtures. [, ]

Q8: How does this compound interact with dextran-binding domains?

A8: Studies using X-ray crystallography have provided insights into the interaction between this compound and the starch-binding domain of enzymes like glucoamylase from Rhizopus oryzae. The crystal structures revealed specific binding sites for this compound within the enzyme's structure, highlighting the importance of specific amino acid residues in carbohydrate recognition. [, ]

Q9: Can this compound be used in the study of antibody-antigen interactions?

A9: Yes, this compound conjugated to proteins has been used as a T-dependent antigen to generate monoclonal antibodies with varying specificities for α-(1→6) dextran. [] This approach allows researchers to investigate the structural basis of antibody diversity and antigen recognition.

Q10: What is the role of this compound in understanding the mechanisms of dextran elongation?

A10: Studies on dextransucrases, enzymes that synthesize dextran, have employed this compound as a substrate or product analog. [, , ] By analyzing the enzyme-isomaltotetraose complexes and monitoring polymer formation, researchers gain valuable insights into the molecular mechanisms governing dextran chain elongation and the factors influencing dextran size.

Q11: Has this compound been investigated for potential applications beyond prebiotics?

A11: While the prebiotic potential of this compound has been a primary focus of research, its use in other applications is being explored. One example is its potential in dental care, where a cold-adapted and salt-tolerant dextranase from Cellulosimicrobium sp. THN1 producing this compound showed promising results in inhibiting the formation of dental plaque. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.